molecular formula C17H14Cl2N2OS3 B4795778 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B4795778
M. Wt: 429.4 g/mol
InChI Key: DQSLFZAQLXYBHZ-UHFFFAOYSA-N
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Description

The compound 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole (CAS: 332869-35-9) belongs to the 1,3,4-thiadiazole family, a class of heterocyclic compounds renowned for their diverse biological activities . Its structure comprises a 1,3,4-thiadiazole core substituted at positions 2 and 5 with sulfanyl-linked aromatic groups:

  • Position 2: 2,4-Dichlorobenzyl group (electron-withdrawing due to chlorine atoms).
  • Position 5: 4-Methoxybenzyl group (electron-donating due to the methoxy group).

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2OS3/c1-22-14-6-2-11(3-7-14)9-23-16-20-21-17(25-16)24-10-12-4-5-13(18)8-15(12)19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSLFZAQLXYBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-methoxybenzyl mercaptan in the presence of a base, followed by cyclization with thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives similar to the target compound have been synthesized and evaluated for their effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). In vitro assays demonstrated that certain thiadiazole compounds exhibit significant anti-proliferative effects, with IC50 values indicating effective inhibition of cell growth at low concentrations . The structural modifications in thiadiazoles can enhance their cytotoxicity and selectivity towards cancer cells.

CompoundCell LineIC50 Value (µM)
2gLoVo2.44
2gMCF-723.29

2. Antimicrobial Properties
Thiadiazole derivatives have also shown promise as antimicrobial agents. Studies indicate that these compounds possess activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways.

3. Neuroprotective Effects
Some thiadiazole analogues have been investigated for their neuroprotective properties. Spectroscopic studies have indicated that these compounds can interact beneficially with neuronal systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Agricultural Applications

1. Pesticidal Activity
Thiadiazole derivatives are being explored for their use as pesticides due to their ability to inhibit specific enzymes in pests. The structural features of compounds like 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole allow for targeted action against agricultural pests while minimizing harm to beneficial organisms .

Material Science Applications

1. Fluorescent Materials
Research has shown that certain thiadiazole derivatives exhibit unique fluorescent properties that can be harnessed in material science applications. These compounds can be utilized in the development of sensors or imaging agents due to their photophysical characteristics .

Case Study 1: Anticancer Activity Assessment

In a recent study published in December 2023, a series of thiadiazole derivatives were synthesized and tested for anticancer activity. The study employed various assays including MTS assays to assess cell viability and apoptosis induction in cancer cell lines. The results indicated that modifications at specific positions on the thiadiazole ring significantly influenced anticancer efficacy .

Case Study 2: Antimicrobial Testing

A comprehensive screening of thiadiazole derivatives against common bacterial strains was conducted. The results demonstrated that certain compounds exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting potential for development into new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects . Further research is needed to fully elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable 1,3,4-Thiadiazole Derivatives

Compound Name / CAS Substituents (Position 2) Substituents (Position 5) Core Heterocycle Key References
Target Compound (332869-35-9) 2,4-Dichlorobenzyl sulfanyl 4-Methoxybenzyl sulfanyl 1,3,4-Thiadiazole
2-((3-Methoxybenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole (499103-61-6) 3-Methoxybenzyl sulfanyl 4-Methoxybenzyl sulfanyl 1,3,4-Thiadiazole
2-((2,6-Dimethylbenzyl)thio)-5-(pyrazin-2-yl)-1,3,4-thiadiazole 2,6-Dimethylbenzyl sulfanyl Pyrazin-2-yl 1,3,4-Thiadiazole
2-([(2,6-Dichlorophenyl)methyl]sulfanyl)-1,3,4-thiadiazole-5-carboxylate 2,6-Dichlorobenzyl sulfanyl Ethyl carboxylate 1,3,4-Thiadiazole
2-[[(2,6-Dichlorophenyl)methyl]thio]-5-(4-methoxyphenyl)-1,3,4-oxadiazole 2,6-Dichlorobenzyl sulfanyl 4-Methoxyphenyl 1,3,4-Oxadiazole

Key Observations :

  • Heterocycle Core : The 1,3,4-thiadiazole core (with two sulfur atoms) offers distinct electronic properties compared to oxadiazoles (oxygen instead of sulfur), influencing reactivity and biological target interactions .

Electronic and Steric Effects

Electronic Effects:

  • 2,4-Dichlorobenzyl : Chlorine atoms withdraw electron density via inductive effects, creating a partial positive charge on the benzyl group. This may enhance electrophilic interactions in biological systems .
  • 4-Methoxybenzyl : The methoxy group donates electrons via resonance, increasing electron density on the aromatic ring. This contrast creates a push-pull electronic environment in the thiadiazole core .

Steric Effects:

  • In contrast, the smaller methoxy group (van der Waals radius ~1.5 Å) at position 5 reduces steric bulk .

Example :

  • 5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole was synthesized by reacting 4-methoxybenzyl bromide with 5-methyl-1,3,4-thiadiazole-2-thiol in acetonitrile .

Physicochemical Properties

Predicted Properties (Based on Analogs):

  • Log P : ~4.5 (higher than analogs with methoxy-only substituents due to chlorine’s lipophilicity) .
  • Crystal Packing : Substituents influence molecular conformation; e.g., dihedral angles between thiadiazole and benzene rings (~80–85°) affect solid-state interactions .

Biological Activity

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its cytotoxic properties, antimicrobial effects, and potential applications in therapeutic contexts.

  • Molecular Formula : C16H12Cl2N2O2S
  • Molecular Weight : 367.2 g/mol
  • IUPAC Name : 2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-thiadiazole

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its cytotoxicity against cancer cell lines and its antimicrobial properties.

Cytotoxicity

Research indicates that derivatives of thiadiazoles exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:

  • The compound demonstrated inhibitory effects on human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .
  • In a study evaluating various thiadiazole derivatives, the most active compound showed an IC50 of 3.29 μg/mL against HCT116 cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (μg/mL)Reference
HCT1163.29
H46010.0
MCF-70.28

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Thiadiazole derivatives have shown promising results against various bacterial strains and fungi, indicating their potential as antimicrobial agents .
  • The presence of the thiadiazole moiety is believed to enhance the interaction with microbial targets, leading to improved efficacy.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Microbial StrainActivity ObservedReference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Inhibition

The biological activity of thiadiazoles can be attributed to their ability to interfere with cellular processes such as:

  • Inhibition of cell division : By disrupting microtubule formation or function.
  • Interaction with DNA : Potentially inducing apoptosis in cancer cells.
  • Antimicrobial mechanisms : Disruption of bacterial cell wall synthesis or function.

Case Studies

  • Cytotoxicity Study in Mice : A study assessed the in vivo effects of the compound on tumor-bearing mice. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy Testing : The compound was tested against clinical isolates of resistant bacterial strains. The results showed that it could effectively inhibit growth at lower concentrations than traditional antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole

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